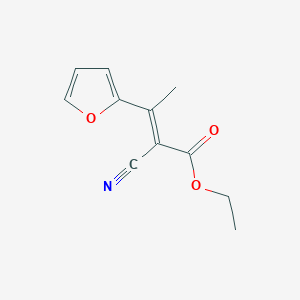

ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

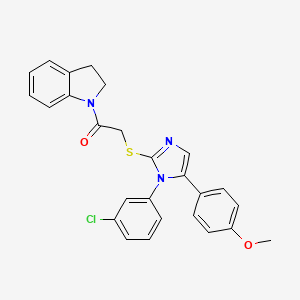

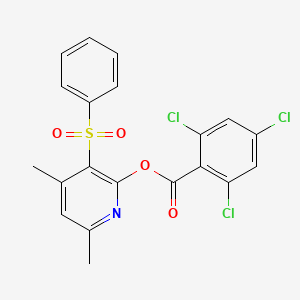

Ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate is a compound that belongs to the class of organic compounds known as esters, characterized by a cyano group and a furan ring. The presence of the furan ring suggests potential aromaticity, while the cyano group introduces nitrile functionality, which can be reactive in various chemical contexts.

Synthesis Analysis

The synthesis of related ethyl 2-cyano-3-alkoxypent-2-enoates has been achieved through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex [RuHCl(CO)(PPh3)3]. This method provides moderate yields and allows for the separation of E- and Z-isomers, which are structurally determined by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray crystallography, revealing structural distortions due to steric hindrance around the tetrasubstituted alkene moiety. For instance, the C(carbonyl)–C(α)–C(β) angle expands to about 125°. Density functional theory (DFT) calculations using the B3LYP hybrid functional with the 6-31G(d,p) basis set have been successful in elucidating the solid-state structure and conformation, as well as spectroscopic properties .

Chemical Reactions Analysis

Ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate and its derivatives can participate in various chemical reactions. For example, Diels-Alder reactions have been performed with ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate, a compound with a similar structure, acting as a highly reactive 1-aza-1,3-butadiene. These reactions proceed with high regio- and endo-selectivity under mild conditions, leading to cycloadducts. Additionally, when treated with electron-donating allyl alcohols, a tandem transesterification and intramolecular cycloaddition occur, affording cis-fused polycyclic systems .

Physical and Chemical Properties Analysis

The thermodynamic characteristics of ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives have been studied using bomb calorimetry and Knudsen effusion methods. The enthalpic characteristics in the condensed state and the enthalpies of formation in the gas state have been experimentally determined. These values have contributed to the development of new group contributions that can be added to Benson’s additive scheme for theoretical calculations of enthalpies of formation .

Scientific Research Applications

Crystal Packing Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound similar to ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate, exhibits unique crystal packing interactions, including rare N⋯π, C–H⋯N, and C–H⋯O hydrogen bonds, forming distinct structural arrangements like a zigzag double-ribbon or a 1-D double-column (Zhang, Wu, & Zhang, 2011).

Wittig Reaction Derivatives

In a study focusing on the Wittig reaction, derivatives of furyl(diethoxyphosphoryl)acetic aldehyde, containing ester or cyano groups like ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate, were used to synthesize various enoates and investigate their subsequent chemical transformations (Pevzner, 2017).

Coenzyme NADH Model-Mediated Reactions

A study involving a coenzyme NADH model and ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, closely related to ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate, demonstrated the formation of various debrominated and cyclized products via different mechanisms, showcasing the compound's reactivity in biological model systems (Fang, Liu, Wang, & Ke, 2006).

Synthesis of Trifluoromethyl Quinolines

Research into the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, which are structurally related to ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate, has led to the development of new trifluoromethyl quinoline-3-carbonitrile derivatives, highlighting the potential for synthesizing complex organic molecules (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl (E)-2-cyano-3-(furan-2-yl)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-14-11(13)9(7-12)8(2)10-5-4-6-15-10/h4-6H,3H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYCJSVIQVHIMY-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC=CO1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C1=CC=CO1)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2509251.png)

![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)

![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)